molecular formula C14H8FNO6 B6406302 2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid CAS No. 1261949-87-4

2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6406302
CAS No.: 1261949-87-4
M. Wt: 305.21 g/mol
InChI Key: IUPAMNOKXKFASD-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid is an organic compound with the molecular formula C14H8FNO6. It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a nitro group attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by carboxylation to add the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbon dioxide under high pressure for carboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the handling of strong acids and high-pressure systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of 2-(5-Carboxy-2-aminophenyl)-4-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid
  • 2-(5-Carboxy-2-fluorophenyl)nicotinic acid

Uniqueness

2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.

Properties

IUPAC Name

3-(2-carboxy-5-nitrophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-12-4-1-7(13(17)18)5-11(12)10-6-8(16(21)22)2-3-9(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPAMNOKXKFASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690975
Record name 6'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-87-4
Record name 6'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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